

An In-depth Technical Guide to 4-Chloro-6-isopropylpyrimidine

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-Chloro-6-isopropylpyrimidine

Cat. No.: B1291972

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and characterization of **4-Chloro-6-isopropylpyrimidine**, a key intermediate in medicinal chemistry and drug discovery.

Core Physicochemical Properties

Quantitative data for **4-Chloro-6-isopropylpyrimidine** is not extensively available in public literature. The following table summarizes the known and calculated properties. Experimental determination is recommended for precise values.

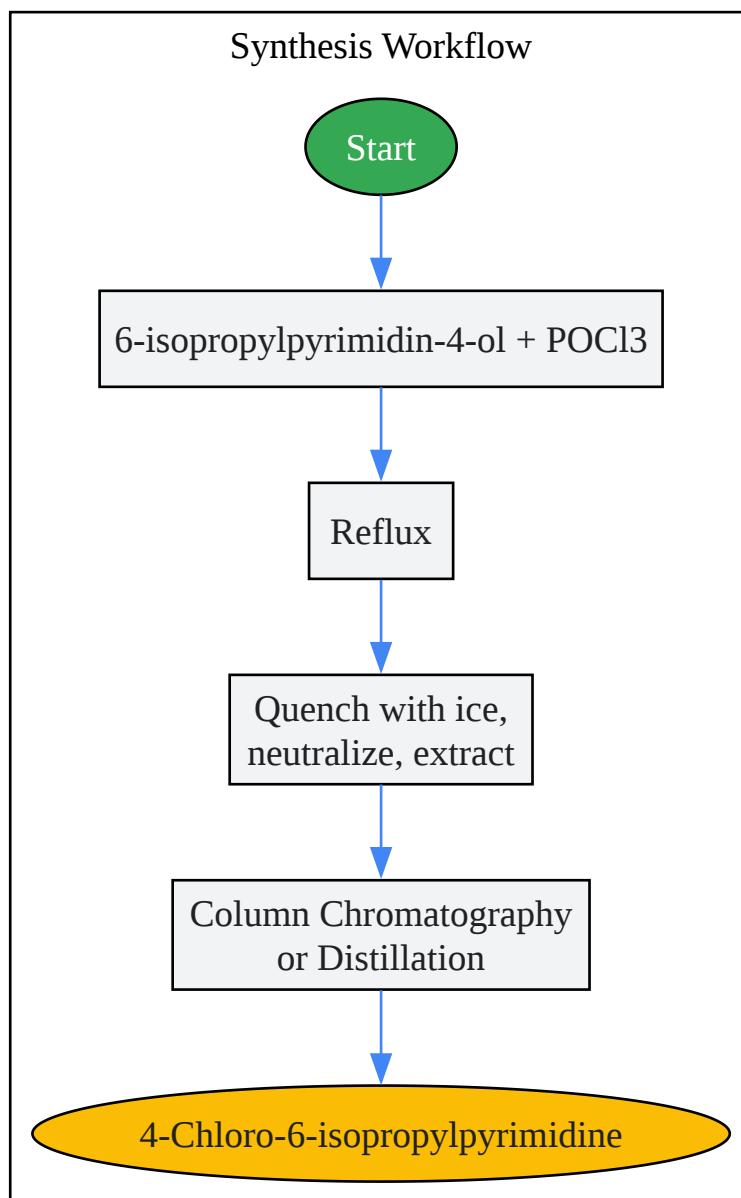
Property	Value	Source
CAS Number	954222-10-7	[1]
Molecular Formula	C ₇ H ₉ CIN ₂	[1]
Molecular Weight	156.61 g/mol	[1]
Appearance	Not explicitly reported; likely a solid or oil.	
Melting Point	No experimental data available.	
Boiling Point	No experimental data available.	
Density	No experimental data available.	
Solubility	No quantitative data available. Expected to be soluble in organic solvents like chlorinated solvents, with limited solubility in water.	
pKa	No experimental data available.	

Synthesis of 4-Chloro-6-isopropylpyrimidine

The synthesis of **4-Chloro-6-isopropylpyrimidine** can be achieved via the chlorination of its corresponding hydroxyl precursor, 6-isopropylpyrimidin-4-ol. A common and effective method for this transformation is the use of phosphorus oxychloride (POCl₃).[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)

Experimental Protocol: Chlorination of 6-isopropylpyrimidin-4-ol

This protocol is a general procedure for the chlorination of hydroxypyrimidines and can be adapted for the synthesis of **4-Chloro-6-isopropylpyrimidine**.[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)


Materials:

- 6-isopropylpyrimidin-4-ol
- Phosphorus oxychloride (POCl_3)
- Pyridine (optional, as a base)
- Inert solvent (e.g., toluene, optional)
- Crushed ice
- Saturated sodium bicarbonate solution
- Organic solvent for extraction (e.g., dichloromethane, ethyl acetate)
- Anhydrous sodium sulfate or magnesium sulfate

Procedure:

- In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 6-isopropylpyrimidin-4-ol and phosphorus oxychloride (an excess of POCl_3 is often used, though protocols with equimolar amounts in the presence of a base exist).[2][3][4][5][6] An inert solvent and a base like pyridine can be added to facilitate the reaction.
- Heat the reaction mixture to reflux and maintain for several hours. The reaction progress should be monitored by a suitable technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
- After the reaction is complete, cool the mixture to room temperature.
- Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring. This step is highly exothermic and should be performed in a well-ventilated fume hood.
- Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

- Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate) multiple times.
- Combine the organic extracts and wash with brine.
- Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
- The crude **4-Chloro-6-isopropylpyrimidine** can be further purified by techniques such as column chromatography or distillation.

[Click to download full resolution via product page](#)

Synthesis Workflow for **4-Chloro-6-isopropylpyrimidine**.

Experimental Protocols for Physicochemical Characterization

The following are general experimental protocols that can be used to determine the key physicochemical properties of **4-Chloro-6-isopropylpyrimidine**.

Melting Point Determination

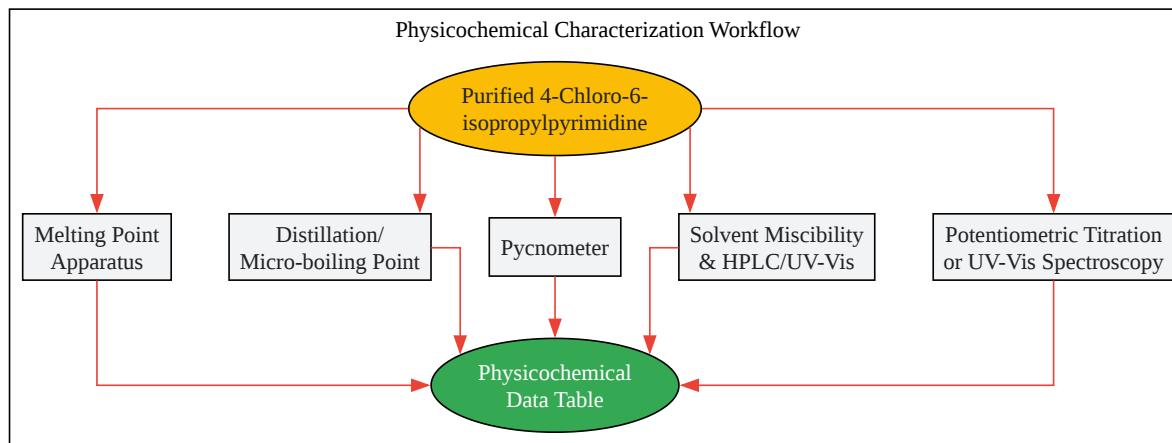
The melting point can be determined using a standard melting point apparatus. A small amount of the purified solid is packed into a capillary tube and heated slowly. The temperature range over which the solid melts is recorded.

Boiling Point Determination

For a liquid sample, the boiling point can be determined by distillation at atmospheric pressure. For small quantities, a micro-boiling point apparatus can be used.

Density Determination

The density of liquid **4-Chloro-6-isopropylpyrimidine** can be determined using a pycnometer. The mass of a known volume of the liquid is measured at a specific temperature.


Solubility Determination

A qualitative assessment of solubility can be performed by adding a small amount of **4-Chloro-6-isopropylpyrimidine** to various solvents (e.g., water, ethanol, dichloromethane, acetone) and observing its miscibility. For quantitative analysis, a saturated solution can be prepared, and the concentration of the dissolved compound can be determined using techniques like HPLC or UV-Vis spectroscopy.

pKa Determination

The pKa of **4-Chloro-6-isopropylpyrimidine** can be determined by potentiometric titration or by UV-Vis spectroscopy at different pH values. The change in the compound's ionization state

with pH is monitored to calculate the pKa.

[Click to download full resolution via product page](#)

Workflow for Physicochemical Property Determination.

Safety Information

Safety data sheets (SDS) for **4-Chloro-6-isopropylpyrimidine** and related compounds indicate that it may be harmful if swallowed or in contact with skin, and may cause skin and eye irritation.[7][8][9] Appropriate personal protective equipment (PPE), such as gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.[7][8][9]

Conclusion

4-Chloro-6-isopropylpyrimidine is a valuable building block in organic synthesis. While detailed experimental data on its physicochemical properties are not readily available, this guide provides a framework for its synthesis and characterization based on established

chemical principles and general experimental protocols. Researchers are encouraged to perform their own analyses to obtain precise data for their specific applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-Chloro-6-isopropylpyrimidine - CAS:954222-10-7 - Sunway Pharm Ltd [3wpharm.com]
- 2. mdpi.com [mdpi.com]
- 3. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl₃ [ouci.dntb.gov.ua]
- 4. researchgate.net [researchgate.net]
- 5. [PDF] Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl₃ | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 4-Chloro-6-isopropylpyrimidine]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1291972#physicochemical-properties-of-4-chloro-6-isopropylpyrimidine>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com